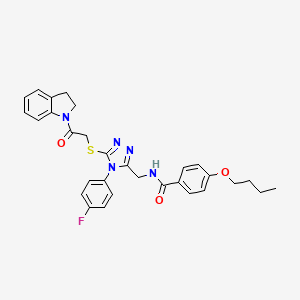

4-butoxy-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The benzamide group at the N3 position includes a 4-butoxy substituent, enhancing lipophilicity.

Properties

IUPAC Name |

4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN5O3S/c1-2-3-18-39-25-14-8-22(9-15-25)29(38)32-19-27-33-34-30(36(27)24-12-10-23(31)11-13-24)40-20-28(37)35-17-16-21-6-4-5-7-26(21)35/h4-15H,2-3,16-20H2,1H3,(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSMQOHWDBHWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butoxy-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Indolin moiety : Associated with various biological activities.

- Triazole ring : Known for its role in medicinal chemistry.

- Fluorophenyl group : Enhances lipophilicity and may influence pharmacokinetics.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 415.49 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the triazole ring allows it to act as an inhibitor for specific enzymes, potentially modulating pathways involved in inflammation and cancer progression.

Key Mechanisms

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxicity : Preliminary studies suggest that it may induce cytotoxic effects in certain cancer cell lines.

In Vitro Studies

Research has shown that compounds similar to 4-butoxy-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant biological activities:

-

Anticancer Activity :

- A study evaluated the compound's effects on breast cancer cell lines (e.g., MCF-7). Results indicated that it could inhibit cell proliferation effectively.

- The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- The compound was tested for its ability to inhibit COX enzymes. Results showed moderate inhibition compared to standard anti-inflammatory drugs.

Case Studies

Several case studies have documented the efficacy of related compounds:

- Case Study on Indolin Derivatives : A series of indolin derivatives were evaluated for their anticancer properties, revealing that modifications in the side chains significantly influenced their activity against various cancer types.

- Fluorinated Compounds : Research highlighted that fluorinated compounds often exhibit enhanced biological activity due to increased binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

S-Alkylated 1,2,4-Triazoles (Compounds [10–15])

- Structure: Derivatives like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones share the triazole core and thioether linkage but replace the indolinyl group with aryl ketones.

- Key Differences :

- The target compound’s indolin-1-yl-2-oxoethyl group may enhance π-π stacking or hydrogen bonding compared to simple aryl ketones.

- The 4-butoxybenzamide moiety increases lipophilicity (logP) relative to sulfonyl or fluorophenyl substituents in [10–15].

- Synthesis : Both classes use α-halogenated ketones under basic conditions, but the target compound requires indolin-1-yl-2-bromoacetamide as the alkylating agent, which may affect yield (reported ~80% for similar reactions ).

Thiadiazol-Triazole Hybrids (Compounds 8a–c)

- Structure : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) integrates a thiadiazole ring, unlike the target’s simpler triazole.

- Physicochemical Properties :

Benzamide-Containing Analogues

Dihydroindenyl-Benzamides (B2–B10)

- Structure : N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) shares the 4-fluorobenzamide group but lacks the triazole-thioether scaffold.

- the target’s flexible butoxy chain.

Phthalimide-Benzamides (4f–4g)

- Structure : 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)benzamide (4f) replaces the triazole with a phthalimide, introducing strong electron-withdrawing effects.

- Spectroscopic Comparison :

Thioether-Linked Compounds

Hydroxyamino-Oxoethyl Derivatives

- Structure: N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide features a hydroxyamino-oxoethyl thioether, contrasting with the target’s indolinyl-oxoethyl group.

- Metabolic Stability: The hydroxyamino group in may increase susceptibility to oxidation vs. the target’s stable indolinyl moiety.

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Compound Modification | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 4-Methoxyphenyl triazole | 0.8 µM (5-LOX) | Leukotriene inhibition | |

| Indoline-CF₃ substitution | 2.3 µM (HDAC) | Anticancer | |

| Benzamide-NO₂ derivative | 1.5 µM (COX-2) | Anti-inflammatory |

How can researchers elucidate the mechanism of action for this compound in therapeutic contexts?

Advanced

Mechanistic studies involve:

- Target identification :

- Enzyme assays : Fluorescence-based assays (e.g., 5-lipoxygenase inhibition) quantify activity .

- Receptor binding : Radioligand displacement assays (e.g., GPCRs) .

- Cellular pathways :

- Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

- siRNA knockdown to validate target dependency .

How can contradictions in reported synthesis yields be resolved?

Advanced

Use Design of Experiments (DoE) to optimize variables:

- Factors : Solvent polarity, base strength, temperature.

- Response surface modeling : Identifies optimal conditions (e.g., 70°C, DMF, Cs₂CO₃) for >90% yield .

- Scale-up challenges : Continuous flow reactors improve reproducibility in multi-step syntheses .

What analytical techniques confirm the compound’s purity and stability?

Q. Basic

- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

- Elemental analysis : Matches calculated C, H, N, S content (±0.3%) .

- Stability studies : Accelerated degradation (40°C/75% RH) monitors hydrolysis of the thioether bond .

How are computational methods integrated into the compound’s design and analysis?

Q. Advanced

- Molecular docking : Predicts binding to 5-lipoxygenase (PDB: 3V99) with AutoDock Vina .

- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- MD simulations : Assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. Key Notes

- Prioritize peer-reviewed journals for mechanistic and SAR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.